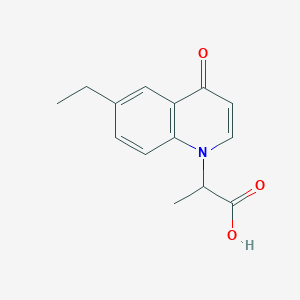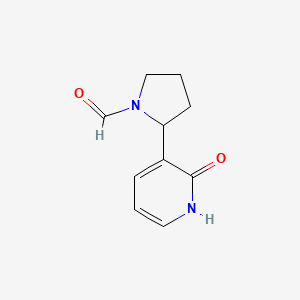
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tetrahydroindole ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a nitrophenyl ketone with a suitable indole derivative under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with high purity. Industrial methods also focus on scalability and cost-effectiveness, often employing green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products
Applications De Recherche Scientifique
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylic acid diethyl ester: Known for its use as a feed additive and its biological activities.
4,4-Dimethyl-2-cyclohexen-1-one: Used in organic synthesis and as a precursor for various chemical compounds.
Uniqueness
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H18N2O5 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-[6,6-dimethyl-1-(4-nitrophenyl)-4-oxo-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H18N2O5/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)19(15)11-3-5-12(6-4-11)20(24)25/h3-7H,8-10H2,1-2H3,(H,22,23) |
Clé InChI |
FYBLRLVNNMAVGS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




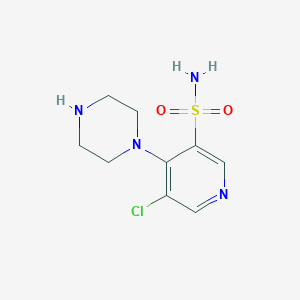
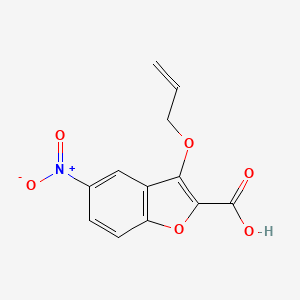
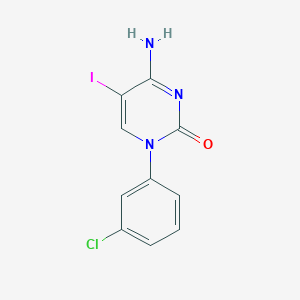



![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)


